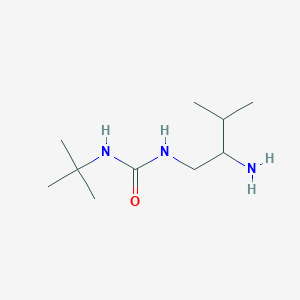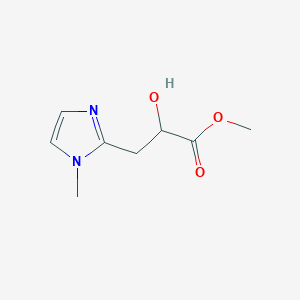
Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate is an organic compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate typically involves the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate can then be further reacted with methylating agents under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methodologies but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The imidazole ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another antimicrobial compound with an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Uniqueness
Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate is unique due to its specific functional groups and potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-(1-methylimidazol-2-yl)propanoate |
InChI |
InChI=1S/C8H12N2O3/c1-10-4-3-9-7(10)5-6(11)8(12)13-2/h3-4,6,11H,5H2,1-2H3 |
InChI-Schlüssel |
RQMHSULAIXUOJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1CC(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


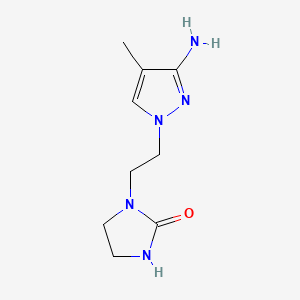
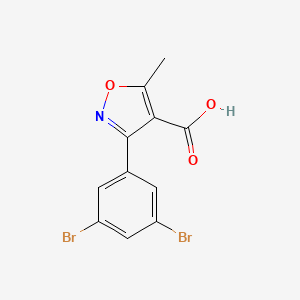
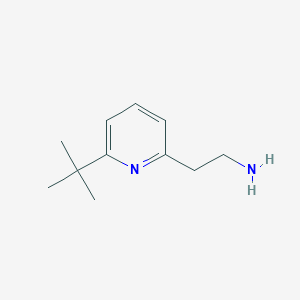

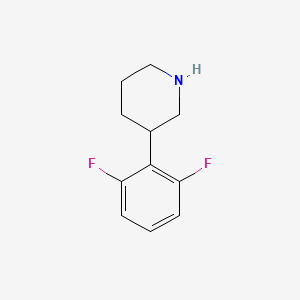
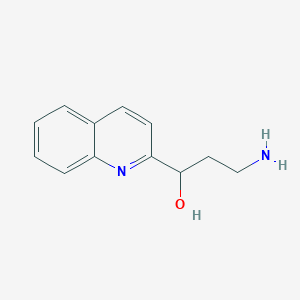
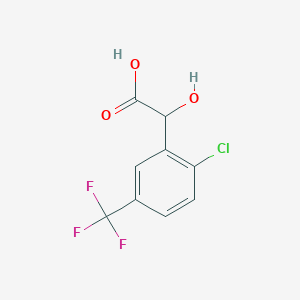
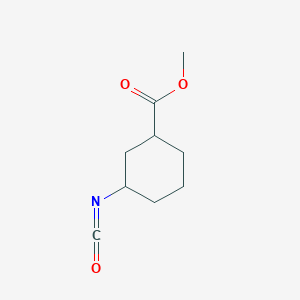


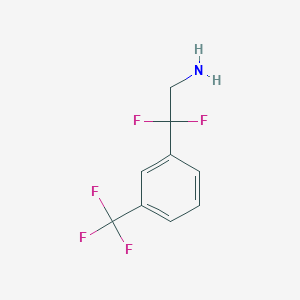
![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)
